molecular formula C12H18N3+ B14684648 4-(Dipropylamino)benzenediazonium CAS No. 33622-80-9

4-(Dipropylamino)benzenediazonium

Cat. No.: B14684648
CAS No.: 33622-80-9
M. Wt: 204.29 g/mol
InChI Key: AYBQACMMCUKFJV-UHFFFAOYSA-N
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Description

4-(Dipropylamino)benzenediazonium is an organic compound belonging to the class of diazonium salts. These salts are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The compound has the molecular formula C₁₂H₁₈N₃⁺ and is known for its versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(Dipropylamino)benzenediazonium typically involves the diazotization of 4-(Dipropylamino)aniline. This process includes the following steps:

    Formation of Nitrous Acid: Sodium nitrite (NaNO₂) is reacted with a strong acid like hydrochloric acid (HCl) to form nitrous acid (HNO₂).

    Diazotization Reaction: The 4-(Dipropylamino)aniline is then treated with the freshly prepared nitrous acid at low temperatures (0-5°C). This results in the formation of the diazonium salt.

Industrial Production Methods

In an industrial setting, the diazotization process is scaled up using continuous flow reactors to ensure better control over reaction conditions and to handle larger quantities of reactants. The use of automated systems helps in maintaining the low temperatures required for the stability of the diazonium salt.

Chemical Reactions Analysis

Types of Reactions

4-(Dipropylamino)benzenediazonium undergoes several types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by various nucleophiles such as halides, hydroxides, and cyanides.

    Coupling Reactions: The diazonium compound can couple with phenols or aromatic amines to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include copper(I) chloride (CuCl), copper(I) bromide (CuBr), and potassium iodide (KI). These reactions are typically carried out at room temperature.

    Coupling Reactions: Phenols or aromatic amines are used as coupling partners, and the reactions are usually performed in alkaline conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) are used under mild conditions.

Major Products

    Substitution Reactions: Products include aryl halides, phenols, and nitriles.

    Coupling Reactions: Azo compounds are the primary products.

    Reduction Reactions: The major product is the corresponding aniline derivative.

Scientific Research Applications

4-(Dipropylamino)benzenediazonium has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is used in the modification of biomolecules for labeling and detection purposes.

    Industry: The compound is used in the production of polymers and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 4-(Dipropylamino)benzenediazonium involves the formation of a diazonium ion, which is a highly reactive intermediate. This ion can undergo various reactions depending on the conditions and reagents used. The diazonium group acts as a good leaving group, facilitating nucleophilic substitution reactions. In coupling reactions, the diazonium ion forms a nitrogen-nitrogen double bond with the coupling partner, resulting in the formation of azo compounds.

Comparison with Similar Compounds

4-(Dipropylamino)benzenediazonium can be compared with other diazonium salts such as benzenediazonium chloride and 4-nitrobenzenediazonium. While all these compounds share the diazonium group, this compound is unique due to the presence of the dipropylamino group, which can influence its reactivity and stability. Similar compounds include:

    Benzenediazonium Chloride: Used in the synthesis of aryl halides and azo dyes.

    4-Nitrobenzenediazonium: Known for its use in the synthesis of nitro-substituted aromatic compounds.

Properties

IUPAC Name

4-(dipropylamino)benzenediazonium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N3/c1-3-9-15(10-4-2)12-7-5-11(14-13)6-8-12/h5-8H,3-4,9-10H2,1-2H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBQACMMCUKFJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=CC=C(C=C1)[N+]#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N3+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90276595
Record name 4-(dipropylamino)benzenediazonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33622-80-9
Record name 4-(dipropylamino)benzenediazonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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